molecular formula C7H6F3NO B150132 4-(Trifluoromethoxy)aniline CAS No. 461-82-5

4-(Trifluoromethoxy)aniline

Cat. No.: B150132
CAS No.: 461-82-5
M. Wt: 177.12 g/mol
InChI Key: XUJFOSLZQITUOI-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Conformational Analysis

A study on the conformational aspects of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium reveals significant insights. In solid-state, the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond. This conformation persists in solution as well (Rose-munch et al., 1994).

Synthesis of Agrochemical Intermediates

This compound serves as a precursor for synthesizing important agrochemical intermediates. An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, derived from 4-trifluoromethoxy aniline, demonstrates high yields and purity, crucial for agrochemical applications (Zhi-yuan, 2011).

Liquid Crystal Applications

Research on 4-trifluoromethyl and 4-trifluoromethoxy derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline has contributed significantly to liquid crystal technology. These derivatives exhibit stable smectic phases, with the 4-trifluoromethoxy derivative showing a high orientational order in the smectic A phase, highlighting its potential in liquid crystal applications (Miyajima et al., 1995).

Dendrimer Synthesis

In the field of organic materials, this compound plays a role in the synthesis of dendrimers. Its usage in the synthesis and structure of novel G-2 melamine-based dendrimers, incorporating 4-(n-octyloxy)aniline as a peripheral unit, demonstrates its versatility in creating complex organic structures (Morar et al., 2018).

Polymer Synthesis

The chemical has been used in synthesizing side-group liquid-crystalline polymers with fluorine-containing mesogens. Its involvement in creating polymers like polyacrylates and polymethacrylates showcases its utility in advanced materials science (Prescher et al., 1995).

Organic Synthesis

Trifluoromethoxy-substituted anilines, including this compound, are critical in organic synthesis, particularly in reactions involving hydrogen/lithium permutation. This property is exploited for structural elaboration in various organic compounds (Leroux et al., 2003).

Safety and Hazards

When handling 4-(Trifluoromethoxy)aniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If swallowed, seek immediate medical assistance .

Future Directions

The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway . Thus, these novel compounds have a great potential for developing new anti-cancer candidates .

Mechanism of Action

Target of Action

4-(Trifluoromethoxy)aniline is a biochemical reagent . . It’s worth noting that the compound’s targets could be influenced by its chemical structure and the biological system in which it is used.

Mode of Action

It has been used in the synthesis of various compounds, including side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel schiff bases . These syntheses suggest that this compound may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways depending on the context .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a boiling point of 73-75 °c/10 mmhg and a density of 132 g/mL at 20 °C . These physical properties could influence its pharmacokinetic behavior.

Result of Action

It has been used in the synthesis of various compounds, suggesting that its action results in the formation of new compounds with potential biological activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . For instance, it’s known to be air-sensitive , suggesting that exposure to air could affect its stability and efficacy. Furthermore, its physical properties, such as its boiling point and density, could also be influenced by environmental conditions such as temperature and pressure .

Properties

IUPAC Name

4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJFOSLZQITUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196722
Record name 4-Trifluoromethoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-82-5
Record name 4-(Trifluoromethoxy)aniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-Trifluoromethoxyaniline
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Record name 4-(trifluoromethoxy)aniline
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Record name 4-TRIFLUOROMETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In analogy to example 36 step B) the desired racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid and (2R,4R)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid (0.22 g) was obtained from the reaction of a racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester and (2R,4R)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester (0.392 g) with 4-trifluoromethoxy-aniline (0.264 g) and dimethylaluminium chloride in heptane (0.9 molar, 2.93 ml) as a brown solid. MS (ESI): 487.2 (MH+).
Name
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
solvent
Reaction Step One
Name
(2S,4S)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
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4-(Trifluoromethoxy)aniline
Reactant of Route 5
4-(Trifluoromethoxy)aniline
Reactant of Route 6
4-(Trifluoromethoxy)aniline

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